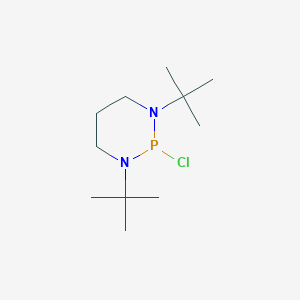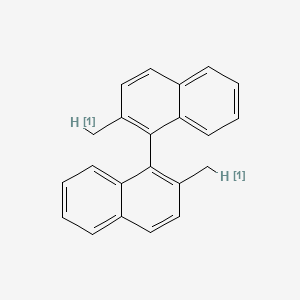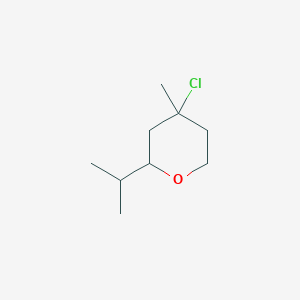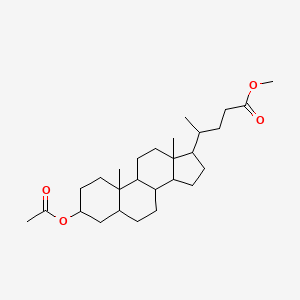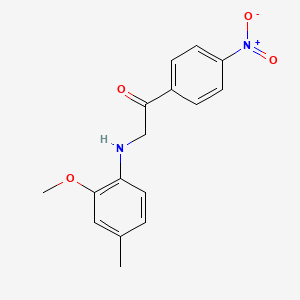
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a complex structure with both methoxy and nitro functional groups, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Amination: Introduction of the anilino group.
Ketone Formation: Formation of the ethanone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The presence of methoxy, nitro, and anilino groups could influence its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one
- 2-(4-Methylanilino)-1-(4-nitrophenyl)ethan-1-one
- 2-(2-Methoxy-4-methylanilino)-1-phenylethan-1-one
Uniqueness
The unique combination of methoxy, methyl, and nitro groups in 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one can impart distinct chemical properties, making it valuable for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
54583-50-5 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-(2-methoxy-4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-8-14(16(9-11)22-2)17-10-15(19)12-4-6-13(7-5-12)18(20)21/h3-9,17H,10H2,1-2H3 |
Clé InChI |
AEFYQKASLSBJEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


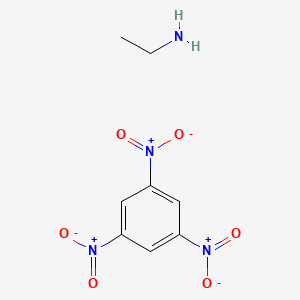
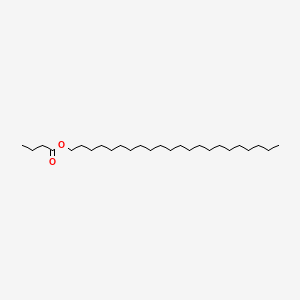
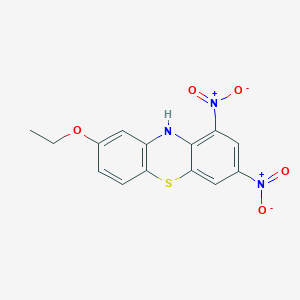
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
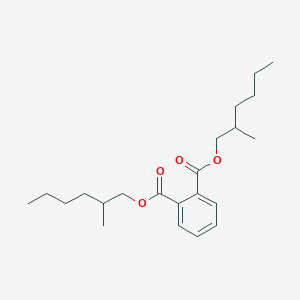
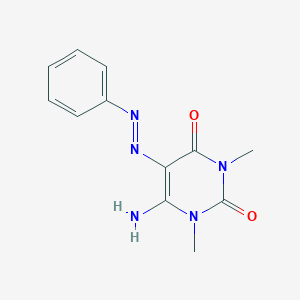
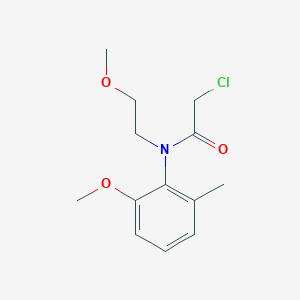
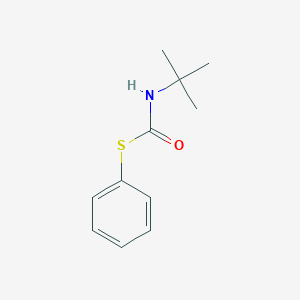
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
